molecular formula C18H19N5O5 B12917728 N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide

Cat. No.: B12917728
M. Wt: 385.4 g/mol
InChI Key: OHFJUJYGEWKGKR-YNEHKIRRSA-N
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Description

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide is an organic compound with a complex structure that includes a purine base, a tetrahydrofuran ring, and a benzamide group

Preparation Methods

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the coupling of the protected nucleoside with benzoyl chloride to form the benzamide derivative. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group on the purine base can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in inhibiting specific enzymes, making it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in studying disease mechanisms and developing new therapies .

Comparison with Similar Compounds

Similar compounds to N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide include other nucleoside analogs and benzamide derivatives. These compounds share structural similarities but differ in their functional groups and specific biological activities. For example:

    N-Benzoyl-2’-deoxy-3’-O-(1,1-dimethylethyl)dimethylsilyl-adenosine: Similar in structure but with different protective groups.

    Adenosine derivatives: Varying in the substituents on the purine base and the sugar moiety

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxypurin-6-yl]benzamide

InChI

InChI=1S/C18H19N5O5/c1-27-18-21-14-15(22-17(26)10-5-3-2-4-6-10)19-9-20-16(14)23(18)13-7-11(25)12(8-24)28-13/h2-6,9,11-13,24-25H,7-8H2,1H3,(H,19,20,22,26)/t11-,12+,13+/m0/s1

InChI Key

OHFJUJYGEWKGKR-YNEHKIRRSA-N

Isomeric SMILES

COC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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